molecular formula C7H10ClNOS B2983316 3-Methanesulfinylaniline hydrochloride CAS No. 861609-75-8

3-Methanesulfinylaniline hydrochloride

Cat. No.: B2983316
CAS No.: 861609-75-8
M. Wt: 191.67
InChI Key: LMHCBWYKOFTIPM-UHFFFAOYSA-N
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Description

3-Methanesulfinylaniline hydrochloride: is an organic compound with the molecular formula C7H10ClNOS and a molecular weight of 191.67 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a methanesulfinyl group at the third position and is present as a hydrochloride salt. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfinylaniline hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with aniline as the starting material.

    Sulfinylation: Aniline undergoes sulfinylation using a sulfinylating agent such as methanesulfinyl chloride under controlled conditions to introduce the methanesulfinyl group at the third position.

    Hydrochloride Formation: The resulting 3-Methanesulfinylaniline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Methanesulfinylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The aniline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

3-Methanesulfinylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methanesulfinylaniline hydrochloride involves its interaction with specific molecular targets. The methanesulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets are subject to ongoing research, with studies focusing on its potential biological and pharmacological effects.

Comparison with Similar Compounds

    3-Methanesulfonylaniline: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    3-Methylsulfinylaniline: Similar structure but with a methyl group instead of a methanesulfinyl group.

    3-Chloroaniline: Similar structure but with a chlorine atom instead of a methanesulfinyl group.

Uniqueness: 3-Methanesulfinylaniline hydrochloride is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.

Properties

IUPAC Name

3-methylsulfinylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS.ClH/c1-10(9)7-4-2-3-6(8)5-7;/h2-5H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHCBWYKOFTIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC(=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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